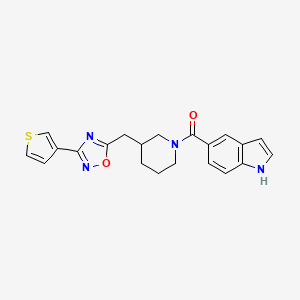

(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

The compound (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS: 1706230-50-3) is a heterocyclic molecule featuring a methanone core linking an indol-5-yl group to a piperidine ring substituted at the 3-position. The piperidine moiety is further functionalized with a methyl-1,2,4-oxadiazole group bearing a thiophen-3-yl substituent. This structure combines multiple pharmacologically relevant motifs:

- Indole: A privileged scaffold in drug design, known for interactions with serotonin receptors and enzymes.

- 1,2,4-Oxadiazole: A heterocycle valued for metabolic stability and bioisosteric replacement of ester/amide groups.

Safety protocols for handling this compound include precautions against heat and ignition sources (P210) and directives to prevent child access (P102) .

Properties

IUPAC Name |

1H-indol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-21(16-3-4-18-15(11-16)5-7-22-18)25-8-1-2-14(12-25)10-19-23-20(24-27-19)17-6-9-28-13-17/h3-7,9,11,13-14,22H,1-2,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPLBIAMLQVTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 435.5 g/mol. Its structure incorporates an indole moiety, a thiophene ring, and an oxadiazole unit, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. These include:

- Anticancer Activity : Many compounds containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.

- Antimicrobial Properties : The presence of thiophene and indole rings enhances the antimicrobial activity of these compounds.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Compounds similar to this one have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer progression and inflammation .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that oxadiazole derivatives can protect cells from oxidative stress by scavenging ROS .

Anticancer Activity

A study evaluated the anticancer potential of a series of oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer lines . This suggests promising therapeutic potential for further development.

Neuroprotective Effects

Another research focused on the neuroprotective properties of indole-based oxadiazoles. Compounds similar to our target compound were shown to enhance cell survival under oxidative stress conditions in models such as Caenorhabditis elegans, indicating their potential in treating neurodegenerative disorders .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared below with two structural analogs: tetrazole derivatives () and S454-0124 ().

Table 1: Comparative Analysis of Structural Features

Functional Implications of Structural Variations

Heterocyclic Components: The target compound’s 1,2,4-oxadiazole offers superior metabolic stability compared to the tetrazole in ’s derivatives, which are more acidic and prone to ionization .

Substituent Positions: Indole-5-yl vs. Indole-4-yl: The positional isomerism may alter binding affinity in biological targets (e.g., serotonin receptors). Piperidine-3 vs.

Research Findings and Implications

- For example, oxadiazoles are common in kinase inhibitors, and indole derivatives frequently target neurotransmitter receptors.

- Thermal Stability : The target compound’s sensitivity to heat (P210) contrasts with the tetrazole derivatives, which may exhibit different stability profiles due to their ionic character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.